molecular formula C28H31NO3S B13390591 N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate

N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate

Cat. No.: B13390591
M. Wt: 461.6 g/mol
InChI Key: ZKARERKEBVSZCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylammonium diphenylhexatriene (TMA-DPH) is a cationic derivative of diphenylhexatriene (DPH). It is widely used as a fluorescent probe for studying membrane dynamics and fluidity in living cells. TMA-DPH has unique properties that allow it to incorporate rapidly into plasma membranes and remain localized on the cell surface, making it an excellent tool for specific plasma membrane fluidity measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylammonium diphenylhexatriene involves the modification of diphenylhexatriene by introducing a trimethylammonium group. This modification enhances the localization of the probe in the membrane surface. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of trimethylammonium diphenylhexatriene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium diphenylhexatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced aromatic compounds.

Scientific Research Applications

Trimethylammonium diphenylhexatriene has a wide range of scientific research applications, including:

Mechanism of Action

Trimethylammonium diphenylhexatriene exerts its effects by incorporating into the lipid bilayer of cell membranes. The trimethylammonium group anchors the compound at the outer leaflet of the lipid bilayer, while the diphenylhexatriene moiety interacts with the hydrophobic core of the membrane. This localization allows the compound to report on membrane fluidity and dynamics through changes in fluorescence anisotropy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylammonium diphenylhexatriene is unique due to its rapid incorporation into plasma membranes and its specific localization on the cell surface. This makes it particularly useful for studying membrane fluidity in intact living cells, providing more accurate and specific measurements compared to other probes .

Properties

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKARERKEBVSZCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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